molecular formula C6H13NSi B1339512 3-(Trimethylsilyl)prop-2-yn-1-amine CAS No. 70052-55-0

3-(Trimethylsilyl)prop-2-yn-1-amine

Cat. No. B1339512
CAS RN: 70052-55-0
M. Wt: 127.26 g/mol
InChI Key: ZWLNIAFAHZTVBP-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)prop-2-yn-1-amine is a compound that is part of the broader class of N-trimethylsilyl (N-TMS) amines. These compounds are known for their utility in various organic synthesis reactions, including the controlled ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs) , cycloadditions with ketenes , and reactions with primary halogen compounds or tosylates to form primary amines . The reactivity of related trimethylsilyl compounds with iminium ions has also been explored, providing access to β-aminovinylsilanes .

Synthesis Analysis

The synthesis of primary amines via their N,N-bis(trimethylsilyl) derivatives has been demonstrated, where primary halogen compounds or tosylates react with sodium bis(trimethylsilyl)amide to form N,N-bis(trimethylsilyl)amines, which can then be converted into amine hydrochlorides by treatment with aqueous HCl . This method showcases the versatility of trimethylsilyl groups in amine synthesis.

Molecular Structure Analysis

The molecular structure of N-TMS amines allows for unique reactivity patterns. For instance, the cleavage of the Si-N bond of N-TMS amine followed by NCA ring opening leads to the formation of a trimethylsilyl carbamate (TMS-CBM) propagating group, which is essential for the controlled polymerization of NCAs . The non-equivalency of trimethylsilyl proton signals in NMR spectra, as observed in the reactions of N-trimethylsilyl(diphenylmethylene)amine with isocyanates and isothiocyanates, further illustrates the complex nature of these compounds .

Chemical Reactions Analysis

N-TMS amines participate in a variety of chemical reactions. They mediate controlled ring-opening polymerization of NCAs , engage in [2 + 2] cycloadditions with ketenes to form β-lactams , and react with isocyanates and isothiocyanates by selective cleavage of the Si-N bond . Additionally, the reactivity of bis(trimethylsilyl) compounds with iminium ions leads to stereoselective formation of β-aminovinylsilanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trimethylsilyl)prop-2-yn-1-amine and related compounds are characterized by their reactivity towards various functional groups and their ability to undergo transformations such as desilylation. For example, the reaction of aminopropyltriethoxysilane and related amines with diethylcarbamic acid trimethylsilyl ether and trimetisilylisocyanate involves the formation of intermediate products that undergo desilylation to yield cyclic and linear products . The controlled polymerization process of NCAs mediated by N-TMS amines results in polypeptides with expected molecular weights and narrow molecular weight distributions .

Scientific Research Applications

  • Synthesis of β-Aminovinylsilanes : The reactivity of similar trimethylsilyl compounds has been investigated for the synthesis of β-aminovinylsilanes, which are valuable in various chemical syntheses. Specifically, 3,3-bis(trimethylsilyl)propene reacts with iminium ions from secondary amines, leading to (E)-β-aminovinylsilanes (Princet, Gardes‐Gariglio, & Pornet, 2000).

  • Preparation of Polyfunctional Acid Amides and Hydrazides : A study discusses the synthesis of polyfunctional β-chloro-β-(trimethylsilyl)prop-2-enoic acid amides and hydrazides via amination of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride with different amines (Andreev et al., 2021).

  • Formation of Octahedral Metal Complexes : Trimethylsilyl-substituted 2-aminopyridines react with metal complexes to form octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. This has implications for oligo- and polymerization studies (Fuhrmann, Brenner, Arndt, & Kempe, 1996).

  • Synthesis of Linear and Heterocyclic Compounds : The reaction of 3-aminopropyltriethoxysilane and similar compounds with diethylcarbamic acid trimethylsilyl ether and trimetisilylisocyanate leads to the formation of cyclic and linear products, demonstrating versatile applications in chemical synthesis (Kirilin, Belova, Gavrilova, & Korobova, 2009).

  • Formation of Amino-Substituted Allenes or Conjugated Dienes : Tertiary propargylic amines undergo a reaction to afford structurally diverse amino-substituted allenes or conjugated dienes. This showcases the compound's utility in organic synthesis (Zhou, Dai, & Tian, 2018).

  • CO2 Capture with Silylated Ethanolamines and Piperazines : Research into CO2 capture using silylated ethanolamines and piperazines, which react with CO2 more readily than amines, highlights potential environmental applications (Herbig, Gevorgyan, Pflug, Wagler, Schwarzer, & Kroke, 2019).

Safety And Hazards

3-(Trimethylsilyl)prop-2-yn-1-amine is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage .

Future Directions

The future directions of 3-(Trimethylsilyl)prop-2-yn-1-amine research could involve the development of more efficient and selective methods for its synthesis . It could also involve exploring its potential applications in various chemical reactions .

properties

IUPAC Name

3-trimethylsilylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLNIAFAHZTVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40580977
Record name 3-(Trimethylsilyl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trimethylsilyl)prop-2-yn-1-amine

CAS RN

70052-55-0
Record name 3-(Trimethylsilyl)prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Zhu, W Yan, B Mao, X Jiang… - The Journal of Organic …, 2009 - ACS Publications
Enantioselective Nucleophilic Addition of Trimethylsilylacetylene to N-Phosphinoylimines Promoted by C2-Symmetric Proline-Derived β-Amino Alcohol | The Journal of Organic …
Number of citations: 30 pubs.acs.org
MT Flynn - 2019 - scholar.archive.org
The chemistry of organoalkali complexes was probed, with an emphasis on the effects of different alkali metal cations in the interaction of the complexes with unsaturated substrates, …
Number of citations: 2 scholar.archive.org
M Keim, K Konetzke, A Freytag… - European Journal of …, 2021 - Wiley Online Library
Abstract: 3‐(Trifluoromethyl)prop‐2‐yne 1‐iminium triflate salts were generated from 3‐trifloxy‐3‐(trifluoromethyl)prop‐2‐ene 1‐iminium salts by triethylamine‐assisted elimination of …
YMA Mohamed, HA El Nazer, EJ Solum - Chemical Papers, 2019 - Springer
Herein we report the use of Ag/TiO 2 and Pt/TiO 2 nanocatalysts to promote the synthesis of a series of silyl-protected and functionalized propargylamine derivatives through alkyne–…
Number of citations: 14 link.springer.com
N Charlesworth - 2022 - eprints.nottingham.ac.uk
In recent years, photoredox catalysis has emerged as a powerful tool for the synthesis of complex building blocks. Fluorine-containing saturated nitrogen heterocycles are desirable …
Number of citations: 2 eprints.nottingham.ac.uk
B Zavesky - 2014 - deepblue.lib.umich.edu
Cyclic guanidines are an interesting class of molecules that show a wide range of interesting biological activity, including cytotoxicity, antimicrobial activity, and antibiotic activity. …
Number of citations: 3 deepblue.lib.umich.edu
SC Deshmukh, A Roy, P Talukdar - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
A Cu(I)-catalyzed α-oxyaldehyde–dibenzylamine–alkyne coupling reaction was delineated for the construction of α-oxyamines with excellent yields and diastereoselectivity. Crystal …
Number of citations: 15 pubs.rsc.org
J Egger - 2012 - edoc.unibas.ch
By mediating the extravasation of leukocytes from the blood stream, selectins are involved in a key step of the inflammatory cascade. The excessive recruitment of leukocytes into …
Number of citations: 3 edoc.unibas.ch
V Srinivas, M Koketsu - Tetrahedron, 2013 - Elsevier
A simple and efficient route to indole-2-, 3-, or 5-substituted propargylamines by three component-coupling of substituted indole carboxaldehydes, terminal alkyne, and secondary …
Number of citations: 48 www.sciencedirect.com
YE Kim, DX Li, J Yun - Dalton Transactions, 2015 - pubs.rsc.org
High regioselectivity was achieved in the Cu(I)-catalyzed borylation of internal propargylic alkynes with a silyl substituent to afford multifunctionalized alkenylboron compounds. While …
Number of citations: 17 pubs.rsc.org

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